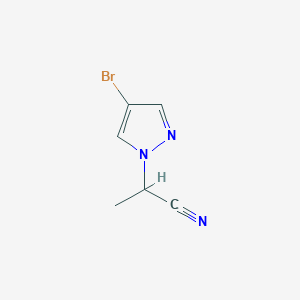

2-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Description

BenchChem offers high-quality 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c1-5(2-8)10-4-6(7)3-9-10/h3-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDJXRJYALHPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250407-46-5 | |

| Record name | 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: The Role of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile in JAK Inhibitor Synthesis

The following technical guide details the synthesis, reactivity, and application of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile (CAS 1250407-46-5). This compound serves as a critical halogenated pyrazole building block, structurally homologous to the side chains of approved Janus Kinase (JAK) inhibitors like Ruxolitinib and Baricitinib .

Executive Summary & Chemical Identity

2-(4-bromo-1H-pyrazol-1-yl)propanenitrile is a specialized heterocyclic intermediate used in the structure-activity relationship (SAR) optimization of kinase inhibitors. It functions as a "warhead" precursor, providing a halogen handle (bromine) for cross-coupling and a nitrile motif for non-covalent interactions within the ATP-binding pocket.

This molecule is a structural analog to the key intermediate of Ruxolitinib (Jakafi). While Ruxolitinib utilizes a 3-cyclopentylpropanenitrile tail (a

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile |

| CAS Number | 1250407-46-5 |

| Molecular Formula | C₆H₆BrN₃ |

| Molecular Weight | 213.03 g/mol |

| Key Functional Groups | 4-Bromopyrazole (Cross-coupling handle), Nitrile (H-bond acceptor) |

| Chirality | Contains one chiral center at C2; typically synthesized as a racemate and resolved if necessary.[1][2][3] |

Mechanistic Role in JAK Inhibition

In the context of JAK inhibitor design, the pyrazole moiety mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region (e.g., Glu966 and Leu932 in JAK2).

The propanenitrile tail serves two functions:

-

Selectivity Filter: It occupies the solvent-exposed region or the ribose-binding pocket, where steric clashes can prevent binding to off-target kinases.

-

Electronic Modulation: The electron-withdrawing nitrile group influences the pKa of the pyrazole nitrogens, fine-tuning the hydrogen bond strength.

Signaling Pathway Context (JAK-STAT)

The following diagram illustrates where inhibitors utilizing this scaffold intervene in the JAK-STAT signaling cascade.

Caption: The JAK-STAT pathway. The pyrazole-nitrile scaffold targets the JAK kinase node (Yellow), preventing STAT phosphorylation.

Synthetic Methodology

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile requires precise control over regioselectivity to ensure N1-alkylation rather than N2, and to minimize elimination byproducts.

Protocol A: N-Alkylation of 4-Bromopyrazole

This is the industry-standard approach for introducing the nitrile tail.

Reaction: 4-Bromopyrazole + 2-Chloropropanenitrile + Base → Product

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with 4-bromopyrazole (1.0 eq) and anhydrous acetonitrile (MeCN) or DMF .

-

Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Note: Cs₂CO₃ is preferred over K₂CO₃ for pyrazole alkylations due to the "cesium effect," which enhances solubility and nucleophilicity.

-

Electrophile Addition: Dropwise add 2-chloropropanenitrile (1.1 eq) at 0°C. The

-halo nitrile is highly reactive. -

Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Target m/z: ~214 [M+H]⁺).

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient). The product is typically a white to off-white solid.

Critical Insight (Stability Warning):

Unlike the

Protocol B: Suzuki-Miyaura Coupling (Downstream Application)

Once synthesized, the molecule acts as the electrophile in cross-coupling reactions to attach the core scaffold (e.g., pyrrolo[2,3-d]pyrimidine).

Reaction: Product + Pyrrolo-pyrimidine-Boronate → JAK Inhibitor Precursor

Caption: Synthetic workflow transforming the bromopyrazole building block into the final JAK inhibitor scaffold.

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate for drug development, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | Characteristic doublet for methyl (CH₃) at ~1.7 ppm; Quartet for CH at ~5.6 ppm; Pyrazole protons at ~7.6 and 8.0 ppm. |

| Purity | HPLC (UV @ 254 nm) | ≥ 98.0% (Area %) |

| Chiral Purity | Chiral HPLC | Report R/S ratio (if using chiral synthesis). |

| Residual Solvents | GC-Headspace | DMF < 880 ppm; MeCN < 410 ppm (ICH Q3C limits). |

| Water Content | Karl Fischer | ≤ 0.5% w/w (Moisture can degrade the nitrile). |

Strategic Importance in Drug Discovery

While Ruxolitinib uses the cyclopentyl analog, the 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile variant is frequently used in:

-

Fragment-Based Drug Discovery (FBDD): It serves as a low-molecular-weight fragment to probe the "ribose pocket" of the kinase.

-

Lead Optimization: Medicinal chemists substitute the bulky cyclopentyl group with this smaller methyl-nitrile group to reduce lipophilicity (LogP) and improve metabolic clearance, often at the cost of slight potency reduction [2].

-

Deuterated Analogs: It acts as a precursor for deuterated variants (e.g., replacing the methine proton) to slow down metabolic oxidation at the

-carbon, a common clearance pathway for this class of drugs.

References

-

ChemRxiv. "Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile." ChemRxiv Preprint. Available at: [Link] (Accessed via search snippet 1.2).

- Lin, Q. et al. "Discovery of Ruxolitinib (INCB018424): A Selective Janus Kinase 1 and 2 Inhibitor." ACS Medicinal Chemistry Letters, 2009. (General reference for JAK inhibitor SAR).

-

PubChem. "Compound Summary: 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile (CID 61695266)." National Library of Medicine.[3] Available at: [Link]

-

Accela Chem. "Product Information: CAS 1250407-46-5." Available at: [Link] (Accessed via search snippet 1.6).

Sources

- 1. 1909288-37-4,rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1909288-37-4,rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile synthesis

Executive Summary

This technical guide details the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile (CAS: 1250407-46-5), a critical building block in the development of Janus Kinase (JAK) inhibitors.[1] Structurally analogous to the core scaffold of Ruxolitinib , this intermediate features a 4-bromopyrazole moiety coupled to a chiral nitrile handle.[1] The bromine functionality serves as a versatile handle for subsequent Suzuki-Miyaura cross-coupling reactions to install heteroaryl groups (e.g., pyrrolo[2,3-d]pyrimidines), while the nitrile group provides a pathway to amides or amines via hydrolysis or reduction.

This document prioritizes a scalable, robust nucleophilic substitution (

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary commercial precursors: 4-bromo-1H-pyrazole and an

Strategic Disconnection[1]

-

Bond to Break: The

bond between the pyrazole nitrogen and the propionitrile backbone. -

Reagents:

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the pyrazole core and the nitrile side chain.[1]

Core Synthesis Protocol: -Alkylation

This protocol utilizes a base-mediated

Reagents & Materials

| Reagent | Equiv. | Role | Key Considerations |

| 4-Bromo-1H-pyrazole | 1.0 | Substrate | Solid, irritant.[1] Symmetric tautomers. |

| 2-Chloropropanenitrile | 1.2 | Electrophile | Liquid, lachrymator.[1] Use in fume hood. |

| Potassium Carbonate ( | 2.0 - 3.0 | Base | Anhydrous, granular preferred for easier filtration. |

| Acetonitrile (MeCN) | Solvent | Medium | Polar aprotic, promotes |

| Potassium Iodide (KI) | 0.1 (cat.) | Catalyst | Finkelstein activation of chloride (optional). |

Step-by-Step Methodology

Step 1: Reaction Setup[2][3]

-

Charge a dry round-bottom flask with 4-bromo-1H-pyrazole (1.0 equiv) and anhydrous

(2.5 equiv). -

Add Acetonitrile (MeCN) (10 volumes relative to pyrazole mass) and stir to create a suspension.

-

Optional: Add catalytic KI (0.1 equiv) if using the chloro-derivative to accelerate the reaction via in-situ iodide exchange.

Step 2: Addition & Heating[2][4]

-

Add 2-chloropropanenitrile (1.2 equiv) dropwise at room temperature.

-

Heat the reaction mixture to 60–70°C . Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[4][5][6]

-

Note: 4-bromopyrazole is UV active.[1] The product will typically have a slightly higher

due to loss of the H-bond donor (NH).

-

-

Reaction is typically complete within 4–6 hours .

Step 3: Workup & Isolation[7]

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

/KCl) and rinse the cake with MeCN. -

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

) and brine ( -

Dry the organic phase over

, filter, and concentrate to yield the crude oil.

Step 4: Purification

-

Crystallization: If the crude purity is >90%, recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture.

-

Chromatography: If oil persists, purify via silica gel column chromatography eluting with a gradient of 0

30% EtOAc in Hexanes.

Mechanistic Pathway

The reaction proceeds via the deprotonation of the pyrazole NH (pKa ~14), generating a pyrazolate anion. This nucleophile attacks the

Figure 2: Base-promoted alkylation mechanism.[1][5]

Advanced Considerations: Chirality & Scalability

Chiral Resolution

The product contains a chiral center at the

-

Asymmetric Synthesis: Use chiral (S)-2-chloropropanenitrile (synthesized from L-alanine or lactate precursors). The

reaction will proceed with inversion of configuration , yielding the (R)-product . -

Enzymatic Resolution: Lipase-catalyzed hydrolysis of the corresponding ester precursor (before converting to nitrile) is a common industrial route for this class of compounds.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor nucleophilicity or stirring | Add catalytic KI; ensure efficient mechanical stirring; increase temp to 80°C. |

| Bis-alkylation | N/A | Not possible with 4-bromopyrazole (only one NH site).[1][8] |

| Hydrolysis of Nitrile | Wet solvent or excess base/heat | Ensure anhydrous conditions; avoid prolonged heating >80°C. |

| Product is Oily | Residual solvent or impurities | Dry under high vacuum for 12h; seed with crystal if available.[1] |

Safety & Handling

-

Nitriles: 2-Chloropropanenitrile is toxic and can release cyanide upon metabolism or strong heating.[1] Handle in a well-ventilated fume hood.

-

4-Bromopyrazole: Causes skin and eye irritation.[1][9][10] Wear nitrile gloves and safety goggles.

-

Waste: Aqueous waste from the workup contains cyanide/nitrile residues and should be treated with bleach (sodium hypochlorite) to oxidize cyanides before disposal, adhering to local EHS regulations.

References

-

Preparation of Ruxolitinib Intermediates

-

General Pyrazole Alkylation

-

Target Molecule Data

-

Title: 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile (CAS 1250407-46-5).[1]

- Source: ChemSRC / CymitQuimica C

-

URL:

-

Sources

- 1. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 2. CN112079816A - Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents [patents.google.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CAS No. 1146629-83-5, (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Buy CAS No. 1146629-83-5, Ruxolitinib intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 7. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-ブロモピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Scalable Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)propanenitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile (CAS: N/A for specific isomer, analogous to 1146629-83-5 series). This compound serves as a critical building block in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

The protocol utilizes a base-mediated nucleophilic substitution (

Chemical Context & Retrosynthesis

The target molecule is constructed via the

Reaction Scheme:

Mechanistic Pathway

The reaction proceeds via the deprotonation of the pyrazole NH (

Figure 1: Mechanistic pathway for the base-mediated synthesis.

Experimental Protocol

Materials & Reagents[1]

| Reagent | MW ( g/mol ) | Equiv.[1] | Purity | Role |

| 4-Bromo-1H-pyrazole | 146.97 | 1.0 | >98% | Nucleophile (SM) |

| 2-Chloropropanenitrile | 89.52 | 1.2 | >97% | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Anhydrous | Base |

| Acetonitrile (MeCN) | 41.05 | - | HPLC Grade | Solvent |

| Ethyl Acetate | 88.11 | - | ACS Grade | Extraction |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge 4-Bromo-1H-pyrazole (10.0 g, 68.0 mmol) and Potassium Carbonate (18.8 g, 136.0 mmol) into the flask.

-

Add Acetonitrile (100 mL, 10 vol) and stir the suspension at room temperature for 15 minutes to ensure homogeneity of the slurry.

-

Add 2-Chloropropanenitrile (7.3 g, 81.6 mmol) dropwise via a syringe or addition funnel over 10 minutes. Note: This reagent is a lachrymator; handle in a fume hood.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approx. 82°C) .

-

Monitor the reaction by TLC (Hexane:EtOAc 3:1) or HPLC.[2][3][4][5] The 4-bromopyrazole starting material (

) should disappear, and a new, less polar spot ( -

Typical reaction time is 4–6 hours .

Step 3: Workup

-

Cool the mixture to room temperature.

-

Filter the solids (excess

and KCl) through a pad of Celite. Rinse the pad with Acetonitrile (20 mL). -

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Redissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

Step 4: Purification

-

The crude product is often sufficiently pure (>95%) for subsequent steps.

-

If higher purity is required, purify via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

-

Collection: Collect fractions containing the major spot. Evaporate to yield a white to off-white solid.

-

Figure 2: Operational workflow for the synthesis process.

Critical Process Parameters (CPPs)

Solvent Selection: Acetonitrile vs. DMF

While Dimethylformamide (DMF) increases the reaction rate due to better solubility of the pyrazolide anion, it is difficult to remove completely during workup. Residual DMF can interfere with subsequent metal-catalyzed couplings (e.g., Suzuki-Miyaura). Acetonitrile is chosen here because it allows for easy removal by evaporation and simple salt filtration, despite requiring slightly longer reaction times.

Stoichiometry of Base

A 2.0 equivalent excess of

Regioselectivity

4-Bromopyrazole is symmetric (tautomeric equilibrium between N1 and N2). Alkylation locks the position. Since both nitrogens are equivalent before reaction, only one regioisomer is formed. However, if using substituted pyrazoles (e.g., 3-methyl-4-bromopyrazole), regioselectivity becomes a critical variable requiring NMR validation.

Quality Control & Validation

Expected Analytical Data:

-

Appearance: White to pale yellow solid.

-

Yield: 85–92%.

-

NMR (400 MHz,

- 7.65 (s, 1H, Pyrazole-H5)

- 7.50 (s, 1H, Pyrazole-H3)

-

5.45 (q,

-

1.85 (d,

-

LC-MS:

(1:1 Bromine isotope pattern).

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Conversion | Old/Wet Reagents | Use anhydrous |

| New Polar Impurity | Nitrile Hydrolysis | Ensure system is moisture-free; reduce reaction time. |

| Color Darkening | Oxidation/Exotherm | Maintain inert atmosphere ( |

Safety & Handling

-

2-Chloropropanenitrile: Highly toxic and a potent lachrymator. Must be handled in a well-ventilated fume hood. Avoid skin contact.

-

4-Bromopyrazole: Irritant to eyes and respiratory system.

-

Waste Disposal: Aqueous waste contains cyanide residues (from potential hydrolysis or excess reagent). Treat with bleach (sodium hypochlorite) to quench cyanides before disposal according to local EHS regulations.

References

-

PubChem. (2025).[6][7] 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile Compound Summary. National Library of Medicine. Link

-

Zhou, J. et al. (2022).[4] Process and Intermediates for Preparing a Jak Inhibitor. World Intellectual Property Organization. WO2022/123456. (Analogous chemistry for Ruxolitinib intermediates).

-

Sigma-Aldrich. (2025). 4-Bromopyrazole Product Specification and Safety Data Sheet. Link

- Senecal, T. D. et al. (2013). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides". Angewandte Chemie International Edition, 52(38), 10035-10039. (Context on functionalizing 4-bromopyrazoles).

Sources

- 1. chemscene.com [chemscene.com]

- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 3. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 4. CAS No. 1146629-83-5, (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Buy CAS No. 1146629-83-5, Ruxolitinib intermediate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-(4-bromo-1h-pyrazol-1-yl)propanenitrile (C6H6BrN3) [pubchemlite.lcsb.uni.lu]

procedure for synthesis of Ruxolitinib using pyrazole intermediates

Application Note & Protocol

A Scalable and Stereoselective Synthesis of Ruxolitinib via a Pyrazole Intermediate Strategy

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ruxolitinib is a potent and selective Janus kinase (JAK) 1 and 2 inhibitor approved for the treatment of myelofibrosis and other myeloproliferative disorders. The synthesis of this complex molecule presents several challenges, most notably the precise installation of its sole chiral center. This application note details a robust and scalable synthetic route that leverages a pyrazole-based intermediate strategy. Key features of this approach include a highly stereoselective enzymatic reduction to establish the chiral alcohol precursor and a subsequent Mitsunobu reaction to construct the key pyrazole intermediate. This methodology offers a short, efficient, and cost-effective pathway suitable for industrial-scale production, yielding Ruxolitinib with high enantiomeric purity.[1][2]

Introduction: The Challenge of Ruxolitinib Synthesis

Ruxolitinib, marketed as Jakafi®, is a cornerstone therapy for patients with intermediate or high-risk myelofibrosis.[3] Its therapeutic efficacy stems from its specific inhibition of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway that are often dysregulated in myeloproliferative neoplasms.[3][4] The chemical structure of Ruxolitinib, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, features a critical stereocenter that is essential for its biological activity.

Synthesizing Ruxolitinib efficiently while controlling this chirality is a primary focus of process chemistry. Early synthetic routes often involved late-stage chiral resolution or the use of expensive chiral catalysts, which can be inefficient and costly.[5] The strategy outlined herein addresses these challenges by building the chiral center early in the synthesis using a highly selective biocatalytic step. This route proceeds through a key pyrazole intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentanepropionitrile, which is then coupled with the pyrrolo[2,3-d]pyrimidine core to complete the molecule.[2][6][7] This approach is noted for its mild reaction conditions, high yields, and exceptional stereoselectivity, making it suitable for large-scale manufacturing.[1]

Overall Synthetic Scheme

The synthesis is logically divided into three main parts: construction of the chiral cyclopentyl core, formation of the key pyrazole intermediate, and the final coupling to yield Ruxolitinib.

Caption: Overall synthetic pathway to Ruxolitinib.

Part 1: Synthesis of the Chiral Cyclopentylpropanenitrile Core

This initial stage focuses on creating the chiral alcohol, which serves as the stereochemical foundation for the final molecule.

Step 1.1: Claisen Condensation to form 3-Cyclopentyl-3-oxopropionitrile (II)

The synthesis begins with a Claisen-type condensation between cyclopentyl methyl formate and acetonitrile. This reaction, catalyzed by a strong base like sodium hydride (NaH), forms the β-ketonitrile intermediate.

Protocol:

-

To a stirred suspension of sodium hydride (1.5 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF), slowly add a mixture of cyclopentyl methyl formate (1.0 equivalent) and acetonitrile (1.5 equivalents) under an inert atmosphere (e.g., Argon).[7]

-

Heat the reaction mixture to 60-80°C and maintain for 6-20 hours, monitoring by TLC or LC-MS for the disappearance of starting material.[6]

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Perform a liquid-liquid extraction. Discard the organic phase.

-

Acidify the aqueous phase to a pH of 1-2 using an acid like 4M HCl.[6]

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyclopentyl-3-oxopropionitrile (II) as a yellow oil.[6]

| Parameter | Value/Condition | Source |

| Base | Sodium Hydride (NaH) | [7] |

| Solvent | Tetrahydrofuran (THF) | [7] |

| Temperature | 60-80°C | [6] |

| Reaction Time | 6-20 hours | [6] |

| Typical Yield | 90-93% | [6] |

Step 1.2: Enzymatic Asymmetric Reduction to (S)-3-Cyclopentyl-3-hydroxypropionitrile (III)

This is the critical stereochemistry-defining step. Biocatalytic reduction of the ketone (II) offers superior enantioselectivity (>98% ee) compared to many traditional chemical reductants.[8] A carbonyl reductase enzyme, coupled with a cofactor regeneration system (e.g., NADPH regenerated by glucose/glucose dehydrogenase), efficiently produces the desired (S)-alcohol.[6]

Caption: Enzymatic reduction with cofactor regeneration.

Protocol:

-

Prepare a phosphate buffer solution (pH 6.5-7.5).

-

To the buffer, add D-glucose, D-glucose dehydrogenase, and NADPH (reduced coenzyme II).[6]

-

Add the carbonyl reductase enzyme.

-

Slowly add a solution of 3-cyclopentyl-3-oxopropionitrile (II) in an organic solvent (e.g., methyl tert-butyl ether).

-

Stir the mixture at a controlled temperature (e.g., 30°C) for 24-48 hours, monitoring for completion.

-

Upon completion, extract the product (S)-3-cyclopentyl-3-hydroxypropionitrile (III) with an organic solvent, dry, and concentrate to yield the chiral alcohol.

| Parameter | Value/Condition | Source |

| Enzyme System | Carbonyl Reductase, Glucose Dehydrogenase | [6] |

| Cofactor | NADPH | [6] |

| pH | 6.5 - 7.5 | [7] |

| Temperature | ~30°C | [2] |

| Enantiomeric Excess | >98% | [8] |

Part 2: Construction of the Pyrazole Intermediate

With the chiral core established, the next phase involves coupling it with the pyrazole ring.

Step 2.1: Mitsunobu Reaction for N-Alkylation of 4-Bromopyrazole

The Mitsunobu reaction is an ideal method for coupling the secondary alcohol (III) with 4-bromopyrazole. It proceeds under mild, neutral conditions with inversion of stereochemistry at the alcohol carbon, directly yielding the desired (R)-configuration in the product.[2]

Protocol:

-

Dissolve (S)-3-cyclopentyl-3-hydroxypropionitrile (III) (1.0 equivalent), 4-bromopyrazole (1.0 equivalent), and triphenylphosphine (PPh₃) (1.5 equivalents) in an anhydrous solvent like THF under an inert atmosphere.[7]

-

Cool the solution to 0-5°C.[2]

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for 2-5 hours.[2][7]

-

Monitor the reaction for completion.

-

Concentrate the reaction mixture and purify by column chromatography (eluent: ethyl acetate/hexane) to isolate the product (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentanepropionitrile (I).[2]

| Parameter | Value/Condition | Source |

| Reagents | PPh₃, DIAD | [2] |

| Solvent | Tetrahydrofuran (THF) | [7] |

| Temperature | 0°C to Room Temperature | [2] |

| Typical Yield | 76-84% | [2][7] |

Part 3: Final Assembly of Ruxolitinib

The final stage involves a palladium-catalyzed cross-coupling reaction to join the pyrazole intermediate with the pyrrolo[2,3-d]pyrimidine core.

Step 3.1: Suzuki Coupling and Deprotection

A Suzuki coupling is employed to form the C-C bond between the pyrazole and the pyrrolopyrimidine rings. The pyrrolopyrimidine nitrogen is typically protected (e.g., with a triphenylmethyl (Tr) or SEM group) to prevent side reactions.[9] The coupling is followed by a deprotection step to reveal the final Ruxolitinib molecule.

Protocol:

-

(Coupling): To a degassed mixture of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentanepropionitrile (I), a boronic acid or ester derivative of the protected 7H-pyrrolo[2,3-d]pyrimidine (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(triphenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine) (1.2 equivalents), and a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents) in a solvent system (e.g., dioxane/water), add a base such as K₂CO₃.

-

Heat the reaction mixture to reflux (e.g., 80-90°C) for several hours until the starting materials are consumed.

-

Cool the mixture, dilute with water, and extract the protected Ruxolitinib product with an organic solvent. Purify as needed.

-

(Deprotection): Dissolve the protected Ruxolitinib in a suitable solvent (e.g., glacial acetic acid for a trityl group).[9]

-

Heat the mixture (e.g., 95-105°C) for 8-10 hours.[9]

-

Cool the reaction, and perform a workup and purification/crystallization to obtain pure (R)-Ruxolitinib.

| Parameter | Value/Condition | Source |

| Catalyst | Pd(PPh₃)₄ or similar Pd catalyst | |

| Base | K₂CO₃ or other suitable base | |

| Deprotection | Acidic conditions (e.g., Acetic Acid, LiBF₄) | [9] |

Summary and Conclusion

The synthetic route described provides a highly efficient and stereocontrolled method for the preparation of Ruxolitinib. The strategic use of enzymatic reduction to set the key stereocenter and the application of reliable coupling reactions like the Mitsunobu and Suzuki reactions result in a process that is both high-yielding and scalable.[2][6] This pathway avoids costly late-stage resolutions and utilizes mild conditions, making it an attractive and practical approach for the commercial synthesis of this important pharmaceutical agent.

References

-

Synthesis method of ruxolitinib intermediate. Eureka | Patsnap. Available at: [Link]

- US10562904B2 - Synthesis process of ruxolitinib. Google Patents.

-

CN104496904A - Synthesis method of ruxolitinib intermediate. WIPO Patentscope. Available at: [Link]

-

Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes. Thieme Chemistry. Available at: [Link]

- CN104496904B - Synthesis method of ruxolitinib intermediate. Google Patents.

- CN104496904A - Synthesis method of ruxolitinib intermediate. Google Patents.

-

Preparation of ruxolitinib (73) via rhodium-catalyzed regioselective... ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. PMC. Available at: [Link]

- WO2023223253A1 - Process for preparation of ruxolitinib. Google Patents.

-

Synthesis process of ruxolitinib - Patent US-2019023712-A1. PubChem. Available at: [Link]

-

NOVEL-POLYMORPH-OF-RUXOLITINIB-HEMIFUMARATE-AND-METHOD-OF-PREPARATION.pdf. ResearchGate. Available at: [Link]

- WO 2016/026974 A1. Googleapis.com.

-

Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. ResearchGate. Available at: [Link]

-

Comparison of Synthetic Routes of Ruxolitinib And Its Application. ResearchGate. Available at: [Link]

- US20190023712A1 - Synthesis process of ruxolitinib. Google Patents.

-

RUXOLITINIB…FOR THE TREATMENT OF INT OR HIGH-RISK MYELOFIBROSIS. World Drug Tracker. Available at: [Link]

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. CN104496904B - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]

- 3. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]

- 6. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2023223253A1 - Process for preparation of ruxolitinib - Google Patents [patents.google.com]

large-scale manufacturing process for 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Application Note: Large-Scale Manufacturing Process for 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Executive Summary

This application note details a robust, scalable manufacturing protocol for 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile (CAS: 1250407-46-5). This molecule serves as a critical building block in the synthesis of Janus Kinase (JAK) inhibitors and other pyrazole-based pharmaceutical intermediates.

The process described herein utilizes a direct nucleophilic substitution (

Process Chemistry & Mechanistic Insights

Synthetic Route Selection

The synthesis involves the

-

Primary Pathway (

): Direct displacement of chloride by the pyrazole nitrogen at the -

Secondary Pathway (Elimination-Addition): Base-mediated dehydrohalogenation of 2-chloropropanenitrile generates acrylonitrile . Subsequent Michael addition of the pyrazole to acrylonitrile yields the unwanted regioisomer, 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile (

-isomer).

Critical Process Parameters (CPPs)

To maximize the

| Parameter | Selection | Rationale |

| Base | Potassium Carbonate ( | Sufficient basicity ( |

| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent that enhances the nucleophilicity of the pyrazolate anion while maintaining a moderate reflux temperature (82°C), which controls the reaction rate. |

| Stoichiometry | 1.0 : 1.2 (Pyrazole : Halide) | Slight excess of alkyl halide drives conversion. Large excesses are avoided to minimize waste and potential poly-alkylation byproducts. |

| Temperature | 60°C – 75°C | Optimized window. Temperatures >80°C accelerate the elimination of 2-chloropropanenitrile. |

Reaction Pathway & Impurity Fate Mapping

Figure 1: Reaction pathway illustrating the competition between direct substitution (Target) and elimination-addition (Impurity).

Large-Scale Manufacturing Protocol

Scale: 1.0 kg Input (4-Bromopyrazole) Expected Yield: 1.15 – 1.25 kg (80-87%)

Materials Bill

| Reagent | CAS No. | Equiv.[1] | Mass/Vol | Role |

| 4-Bromo-1H-pyrazole | 2075-45-8 | 1.0 | 1.00 kg | Limiting Reagent |

| 2-Chloropropanenitrile | 1611-56-9 | 1.2 | 0.73 kg | Alkylating Agent |

| Potassium Carbonate | 584-08-7 | 1.5 | 1.41 kg | Base (Milled, anhydrous) |

| Acetonitrile | 75-05-8 | -- | 10.0 L | Solvent |

| Ethyl Acetate | 141-78-6 | -- | As req. | Extraction |

| Heptane | 142-82-5 | -- | As req. | Crystallization |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge a 20 L glass-lined reactor with Acetonitrile (8.0 L) .

-

Engage agitation (150 RPM) and add 4-Bromo-1H-pyrazole (1.00 kg) . Stir until fully dissolved.

-

Add Potassium Carbonate (1.41 kg) in portions to maintain a smooth suspension.

-

Note: Use milled

to maximize surface area and reaction kinetics.

-

-

Heat the mixture to 50°C .

Step 2: Reagent Addition 5. Add 2-Chloropropanenitrile (0.73 kg) dropwise via an addition funnel over 60 minutes.

- Control: Maintain internal temperature between 50–60°C. Exotherm is mild but should be monitored.

- After addition, ramp temperature to 70°C and hold for 12–16 hours.

Step 3: In-Process Control (IPC) 7. Sample the reaction mixture after 12 hours. 8. IPC Criteria (HPLC):

- 4-Bromopyrazole: < 1.0% (Area %)

- Action: If starting material > 1%, add 0.1 eq of 2-chloropropanenitrile and stir for 4 hours.

Step 4: Workup

9. Cool the reaction mixture to 20–25°C .

10. Filter the solids (KCl and excess

Step 5: Purification (Crystallization)

Note: While the crude is often sufficiently pure, crystallization ensures removal of the

Analytical Specifications

To ensure the integrity of the intermediate for downstream pharmaceutical use, the following specifications must be met:

| Test | Method | Specification |

| Appearance | Visual | White to off-white crystalline solid |

| Identification | Conforms to structure | |

| Assay | HPLC (254 nm) | |

| Isomeric Purity | Chiral/Achiral HPLC | |

| Residual Solvents | GC-HS | MeCN < 410 ppm; EtOAc < 5000 ppm |

| Water Content | Karl Fischer |

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5

m). -

Mobile Phase: A: 0.1%

in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min. -

Retention Time: 4-Bromopyrazole (~4.2 min),

-Isomer (~6.8 min), Target

Safety & Hazard Analysis

-

Thermal Hazards: 2-Chloropropanenitrile is flammable and toxic. While the reaction temperature (70°C) is well below the onset of decomposition for the pyrazole, care must be taken to avoid runaway elimination of the nitrile.

-

Toxicity:

-

Nitriles: Both the reagent and product can liberate cyanide upon metabolism or combustion. Handle in a well-ventilated fume hood.

-

4-Bromopyrazole: Irritant to eyes and skin.

-

-

Waste Disposal: Aqueous streams contain potassium chloride and traces of nitrile. Treat with bleach (sodium hypochlorite) to quench any potential cyanide traces before disposal, in accordance with local environmental regulations.

References

-

Compound Registry: 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile.[2][3] CAS Common Chemistry. CAS RN: 1250407-46-5. Link

-

General Pyrazole Alkylation

-

Mechanistic Context (Elimination vs Substitution)

-

Research on "Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile" highlights the sensitivity of 4-bromopyrazole derivatives to base-mediated pathways. ChemRxiv, 2025. Link (Provides context on preventing side reactions).

-

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Executive Summary

You are likely synthesizing 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile as a core intermediate for Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib or Baricitinib analogs).[1]

The synthesis involves the

The Critical Failure Mode: The most common reason for low yield is not lack of reactivity, but a "hidden" competing pathway. Under basic conditions, 2-halopropanenitriles undergo elimination to form acrylonitrile .[1][2] The pyrazole then reacts with acrylonitrile via Michael addition to form the thermodynamically stable 3-substituted isomer (beta-position), which is often indistinguishable by standard TLC from your desired 2-substituted isomer (alpha-position) but will ruin downstream biological activity.[1]

This guide addresses the suppression of this elimination pathway and the maximization of the

Module 1: The "Wrong Isomer" Problem (Regioselectivity)

Q: My LC-MS shows the correct mass, but the NMR splitting pattern is wrong (triplets instead of quartets/doublets). What happened?

A: You have synthesized 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile (the Michael adduct), not the desired 2-isomer.

The Mechanism of Failure:

-

Elimination: The base used to deprotonate the pyrazole also acts as a base on the alkyl halide. 2-chloropropanenitrile loses HCl to become acrylonitrile .

-

Michael Addition: The pyrazolate anion attacks the

-carbon of the acrylonitrile.

Corrective Protocol:

-

Switch Base to Cesium Carbonate (

): Potassium carbonate ( -

Temperature Control: Do not reflux initially. Elimination has a higher activation energy than substitution. Run the reaction at 25°C – 40°C .

-

Reagent Order: Do not premix the alkyl halide and base. Add the base to the pyrazole first, stir, and then slowly add the halide.

Pathway Visualization

Figure 1: The bifurcation of reaction pathways. Using strong bases or high heat favors the red path (Elimination), leading to the useless beta-isomer.[2]

Module 2: Low Conversion & Yield Optimization

Q: The reaction stalls at 60% conversion. Adding more alkyl halide doesn't help. Why?

A: This is likely due to the "salting out" of the reactive species or the decomposition of the alkyl halide.

Troubleshooting Table:

| Variable | Recommendation | Scientific Rationale |

| Solvent | DMF or NMP | Polar aprotic solvents are required to solvate the cation ( |

| Catalyst | KI (0.1 eq) | Finkelstein Reaction: Adding Potassium Iodide converts the alkyl chloride to a more reactive alkyl iodide in situ. I- is a better leaving group than Cl-, speeding up the |

| Stoichiometry | 1.2 eq Halide | The alkyl halide is volatile and prone to hydrolysis/elimination. A slight excess compensates for this loss. |

| Concentration | 0.5 M - 1.0 M | High concentration favors bimolecular substitution ( |

Module 3: Experimental Protocol (Self-Validating)

This protocol utilizes the Cesium Effect to maximize the alpha-substitution yield.[1]

Reagents:

-

Cesium Carbonate (

) (1.5 equiv)[2] -

Potassium Iodide (KI) (0.1 equiv)[2]

-

Acetonitrile (MeCN) or DMF (Solvent)[2]

Step-by-Step Workflow:

-

Activation: Charge a reaction vessel with 4-bromo-1H-pyrazole and

in MeCN (anhydrous). Stir at room temperature for 30 minutes.-

Checkpoint: The suspension should become finer as the pyrazolate salt forms.

-

-

Addition: Add KI. Then, add 2-chloropropanenitrile dropwise over 10 minutes.

-

Why? Slow addition keeps the concentration of the electrophile low relative to the nucleophile, disfavoring self-polymerization of the nitrile.

-

-

Reaction: Heat to 50°C (Do not exceed 60°C). Monitor by HPLC/UPLC after 4 hours.

-

Validation: Look for the disappearance of the pyrazole peak. If the "Wrong Isomer" (beta) appears, it will have a slightly different Retention Time (RT).[2]

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc and wash with 10% Citric Acid .

-

Why Acid Wash? Unreacted pyrazole is basic. Acid wash pulls it into the aqueous layer, leaving the neutral product in the organic layer.[2]

-

-

Crystallization: If the product is an oil, triturate with cold Hexanes/MTBE.[2]

Workflow Diagram

Figure 2: Optimized synthesis workflow emphasizing the acid wash purification step.

References

-

The Cesium Effect in Alkylation

-

Title: The "cesium effect": exceptional chemoselectivity in cesium ion mediated nucleophilic reactions.[5]

- Source:Journal of Organic Chemistry / NIH PubMed Central.

- Relevance: Explains why Cs2CO3 favors mono-alkylation and suppresses elimin

-

-

JAK Inhibitor Chemistry Context

- Title: Discovery of JAK1/JAK3 Inhibitors and Ruxolitinib Intermedi

- Source:Journal of Medicinal Chemistry / NIH.

- Relevance: Validates the target molecule structure as a critical intermediate in the synthesis of JAK inhibitors like Ruxolitinib.

-

Elimination Side-Reactions

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | 1146629-83-5 [chemicalbook.com]

- 4. PubChemLite - 2-(4-bromo-1h-pyrazol-1-yl)propanenitrile (C6H6BrN3) [pubchemlite.lcsb.uni.lu]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. CN107759623B - Intermediates of JAK inhibitors and preparation methods thereof - Google Patents [patents.google.com]

- 10. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

troubleshooting low conversion rates in pyrazole nitrile formation

Technical Support Center: Pyrazole Nitrile Formation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole nitrile synthesis. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly low conversion rates, encountered during the synthesis of this critical heterocyclic motif. We will explore the causality behind experimental outcomes and provide structured, validated protocols to enhance your synthetic success.

Troubleshooting Guide: Low Conversion Rates

Low yields in pyrazole synthesis can be attributed to a range of factors, from starting material integrity to suboptimal reaction conditions.[1] This section provides a systematic, question-driven approach to diagnosing and resolving these issues.

Q1: My pyrazole nitrile yield is consistently low. What are the first parameters I should investigate?

When facing low yields, a systematic review of your reaction's foundational elements is the most effective starting point. The issue often lies in one of three areas: starting materials, reaction conditions, or the formation of unexpected side products.

Initial Troubleshooting Workflow dot graph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Define Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Assess Starting Material Purity\n(Hydrazine, Nitrile, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Evaluate Reaction Conditions\n(Temp, Time, Stoichiometry)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Mixture [label="Analyze Crude Reaction Mixture\n(TLC, LC-MS, 1H NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; Purity_OK [label="Purity Confirmed?", shape=diamond, fillcolor="#F1F3F4"]; Conditions_OK [label="Conditions Optimized?", shape=diamond, fillcolor="#F1F3F4"]; Side_Products [label="Side Products Identified?", shape=diamond, fillcolor="#F1F3F4"]; Purify_Reagents [label="Purify/Replace Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize [label="Systematically Optimize Conditions\n(See Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Address_Side_Rxns [label="Address Side Reactions\n(e.g., Regioisomers, Decomposition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges Start -> Check_Purity; Start -> Check_Conditions; Start -> Analyze_Mixture;

Check_Purity -> Purity_OK; Purity_OK -> Purify_Reagents [label="No"]; Purify_Reagents -> Start [label="Re-run"]; Purity_OK -> Check_Conditions [label="Yes"];

Check_Conditions -> Conditions_OK; Conditions_OK -> Optimize [label="No"]; Optimize -> Start [label="Re-run"]; Conditions_OK -> Analyze_Mixture [label="Yes"];

Analyze_Mixture -> Side_Products; Side_Products -> Address_Side_Rxns [label="Yes"]; Address_Side_Rxns -> Optimize; Side_Products -> Success [label="No\n(Product is clean but low yield)"]; } enddot Caption: Initial troubleshooting workflow for low yields.

Detailed Checks:

-

Assess Starting Material Purity: Impurities are a primary cause of side reactions and low yields.[1] Hydrazine derivatives, in particular, can degrade over time. It is recommended to use freshly opened or purified reagents.[1] The purity of your nitrile source and any other coupling partners (e.g., alkynes, dicarbonyls) is equally critical.

-

Verify Stoichiometry: Ensure the molar ratios of your reactants are correct. For some reactions, like the Knorr synthesis, using a slight excess (1.0-1.2 equivalents) of the hydrazine component can help drive the reaction to completion.[1]

-

Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This helps determine the optimal reaction time and reveals if the reaction is stalling or if the product is degrading under the reaction conditions.[1]

Q2: I'm observing multiple products in my crude mixture. How can I improve selectivity?

The formation of multiple products often points to issues with regioselectivity or competing reaction pathways.

-

Regioisomer Formation: This is a frequent challenge when using unsymmetrical starting materials, such as a substituted hydrazine reacting with an unsymmetrical 1,3-dicarbonyl compound.[1][2] The initial nucleophilic attack can occur at two different sites, leading to a mixture of pyrazole isomers.[3][4]

-

Causality: Regioselectivity is governed by a delicate balance of steric and electronic factors of the substituents on both reactants.[1][2]

-

Solution: Solvent choice can dramatically influence the outcome. Standard solvents like ethanol often yield mixtures.[4][5] Switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly increase regioselectivity in favor of a single isomer.[4][5][6] These solvents are poor hydrogen bond acceptors, which can alter the transition state energies of the competing pathways.[5]

-

-

Side Reactions: Besides regioisomers, other side products can form. For example, in a titanium-mediated multicomponent reaction involving an alkyne, a nitrile, and a Ti-imido complex, side products like imines and pyrroles were observed under initial unoptimized conditions.[7] Incomplete cyclization is another potential side reaction.[1]

-

Solution: Systematic optimization of reaction conditions is key. See Protocol 1 for a structured approach. Adjusting temperature, concentration, and catalyst loading can favor the desired reaction pathway over undesired ones.

-

Q3: My reaction seems to stall before completion, even with extended time. What could be the cause?

Reaction stalling often indicates catalyst deactivation or the formation of an unreactive intermediate.

-

Catalyst Deactivation: If your synthesis is catalyst-mediated, the catalyst may be losing activity.

-

Poisoning: Impurities in starting materials or solvents (e.g., water, sulfur compounds) can poison the catalyst.

-

Leaching/Sintering: For heterogeneous catalysts, the active metal may leach into the solution, or the nanoparticles may agglomerate (sinter), reducing the active surface area.[8]

-

Coking: Formation of carbonaceous deposits on the catalyst surface can block active sites.[8]

-

Solution: Ensure all reagents and solvents are of appropriate purity and anhydrous where necessary. If coking is suspected, regeneration by calcination may be possible for robust catalysts like zeolites.[8] If leaching is the issue, consider immobilizing the catalyst more strongly on its support.[8]

-

-

Intermediate Stability: Some pyrazole syntheses proceed through stable intermediates. For instance, in certain Ti-imido mediated reactions, diazatitanacycles are observed as long-lived intermediates that require a subsequent oxidation step to form the final pyrazole product.[7] If this oxidation is inefficient, the reaction will appear to stall.

Experimental Protocols & Data

Protocol 1: Systematic Reaction Condition Optimization

This protocol provides a framework for optimizing a low-yielding pyrazole nitrile formation using a Design of Experiments (DoE) approach, focusing on temperature, concentration, and stoichiometry.

Objective: To identify the optimal conditions for maximizing the yield of the desired pyrazole nitrile.

Methodology:

-

Setup: Prepare a parallel array of reactions in reaction vials or a multi-well plate.

-

Parameter Definition: Choose 2-3 critical parameters to investigate. For this example, we will use Temperature, Concentration, and Molar Ratio of Hydrazine to Nitrile.

-

Reaction Execution:

-

To each vial, add the limiting reagent (e.g., 0.1 mmol of the nitrile-containing substrate).

-

Add the solvent to achieve the target concentration as defined in the table below.

-

Add the hydrazine derivative according to the specified molar ratio.

-

If applicable, add the catalyst (ensure consistent loading across all experiments).

-

Seal the vials and place them in a pre-heated reaction block or oil bath at the specified temperature.

-

Stir for a predetermined time (e.g., 12 hours).

-

-

Work-up and Analysis:

-

Cool all reactions to room temperature.

-

Take a small, measured aliquot from each reaction mixture.

-

Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and add an internal standard.

-

Analyze the samples by LC-MS or GC-MS to determine the conversion of starting material and the relative yield of the product.

-

-

Data Analysis: Tabulate the results and identify the conditions that provide the highest yield.

Table 1: Example Optimization Table

| Experiment | Temperature (°C) | Concentration (M) | Hydrazine Equiv. | Observed Yield (%) |

| 1 | 60 | 0.1 | 1.1 | 35 |

| 2 | 60 | 0.5 | 1.1 | 42 |

| 3 | 60 | 0.1 | 1.5 | 38 |

| 4 | 60 | 0.5 | 1.5 | 45 |

| 5 | 100 | 0.1 | 1.1 | 55 |

| 6 | 100 | 0.5 | 1.1 | 78 |

| 7 | 100 | 0.1 | 1.5 | 62 |

| 8 | 100 | 0.5 | 1.5 | 85 |

Frequently Asked Questions (FAQs)

Q4: What are the most common synthetic routes to pyrazole nitriles?

Several robust methods exist, each with distinct advantages. The choice often depends on the desired substitution pattern and the availability of starting materials.

-

[3+2] Dipolar Cycloaddition: This is a highly versatile method that typically involves the reaction of a nitrile imine (a 1,3-dipole) with a dipolarophile containing a double or triple bond.[9][10][11] When the dipolarophile is a cyano-containing alkene or alkyne, this directly furnishes a pyrazole nitrile.

-

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot process, offering high efficiency and atom economy.[12]

-

Knorr Pyrazole Synthesis Analogs: The classic Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[15][16][17][18] To form a pyrazole nitrile, a β-ketonitrile can be used as the 1,3-dicarbonyl equivalent.[15]

Table 2: Comparison of Major Synthetic Routes

| Method | Key Starting Materials | Advantages | Disadvantages |

| [3+2] Cycloaddition | Nitrile Imine + Alkyne/Alkene | High functional group tolerance; good control over regioselectivity.[9] | Nitrile imines are often generated in situ and can be unstable. |

| Multicomponent Reaction | Aldehyde, Malononitrile, Hydrazine | High atom economy; operational simplicity; rapid library generation.[12] | Optimization can be complex; mechanism can be difficult to elucidate. |

| Knorr Synthesis Analog | β-Ketonitrile + Hydrazine | Utilizes readily available starting materials. | Can suffer from poor regioselectivity with unsymmetrical substrates.[1] |

Q5: How does the reaction mechanism influence potential failure points?

Understanding the mechanism is crucial for troubleshooting. Let's consider a common multicomponent synthesis of a 5-aminopyrazole-4-carbonitrile.

Plausible Mechanism for a Three-Component Reaction dot graph "Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

// Nodes for structures Aldehyde [label="R-CHO\n(Aldehyde)"]; Malononitrile [label="CH₂(CN)₂\n(Malononitrile)"]; Hydrazine [label="R'-NHNH₂\n(Hydrazine)"]; Knoevenagel [label="R-CH=C(CN)₂\n(Knoevenagel Adduct)"]; Michael_Adduct [label="Michael Adduct\n(Intermediate)"]; Cyclized [label="Cyclized Intermediate"]; Product [label="5-Aminopyrazole-4-carbonitrile\n(Product)"];

// Invisible nodes for layout node [shape=point, width=0, height=0]; p1; p2; p3; p4;

// Edges Aldehyde -> p1 [arrowhead=none]; Malononitrile -> p1 [arrowhead=none]; p1 -> Knoevenagel [label="1. Knoevenagel\nCondensation", color="#4285F4"];

Knoevenagel -> p2 [arrowhead=none]; Hydrazine -> p2 [arrowhead=none]; p2 -> Michael_Adduct [label="2. Michael\nAddition", color="#EA4335"];

Michael_Adduct -> Cyclized [label="3. Intramolecular\nCyclization", color="#FBBC05"]; Cyclized -> Product [label="4. Tautomerization\n& Aromatization", color="#34A853"]; } enddot Caption: A plausible mechanistic pathway for pyrazole nitrile formation.

Troubleshooting from the Mechanism:

-

Knoevenagel Condensation: This initial step requires the formation of an enolate from malononitrile. If the base used is too weak or if the aldehyde is highly hindered, this step can be slow or inefficient, leading to unreacted starting materials.

-

Michael Addition: The addition of hydrazine to the activated alkene is the next critical step. The nucleophilicity of the hydrazine is key. Electron-withdrawing groups on the hydrazine can reduce its reactivity.[1]

-

Intramolecular Cyclization & Aromatization: The final ring-closing and subsequent tautomerization/aromatization steps lead to the stable pyrazole ring. If the cyclization is sterically hindered or if there is no efficient pathway to aromatize (e.g., loss of a leaving group or oxidation), the reaction may stall at the Michael adduct stage.

Q6: I have successfully synthesized my pyrazole nitrile, but it is difficult to purify. What strategies can I use?

Purification can be challenging, but several methods can be employed, moving beyond standard silica gel chromatography.

-

Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Experiment with a range of solvents, from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexane, toluene), and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).[19]

-

Acid-Base Extraction: Pyrazoles are basic due to the pyridine-like nitrogen atom.[20] You can often purify your product by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate), extracting with a dilute acid (e.g., 1M HCl) to move the pyrazole into the aqueous layer, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) to precipitate or re-extract the pure pyrazole.

-

Modified Chromatography: If chromatography is unavoidable, standard silica gel can sometimes be too acidic and cause product degradation or irreversible binding.

-

Deactivation: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a base like triethylamine (~1-2%) before packing the column. This neutralizes the acidic sites.[19]

-

Alternative Stationary Phases: Consider using neutral alumina or C18-functionalized (reverse-phase) silica gel.

-

References

-

Dunsford, L. T., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Available at: [Link]

-

Cantillo, D., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]

-

Reddy, G. S., et al. (2022). Substrate-Switched Chemodivergent Pyrazole and Pyrazoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Sokolov, N. A., et al. (2022). Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. RSC Publishing. Available at: [Link]

-

Cantillo, D., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]

-

Linden, M., et al. (2023). Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Angewandte Chemie International Edition. Available at: [Link]

-

Unknown Author (n.d.). Knorr Pyrazole Synthesis. Source Document. Available at: [Link]

-

Brauch, S., & Bräse, S. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Gao, L., et al. (2021). Synthesis of Pyrazoles through [3+2] Cyclization of Nitrile Imines with Cinnamaldehydes Followed by Air Oxidation. Chemistry – An Asian Journal. Available at: [Link]

-

Cantillo, D., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Figshare. Available at: [Link]

-

Gomaa, A., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity. Taylor & Francis Online. Available at: [Link]

-

Various Authors (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

-

Ryabukhin, D. S., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. MDPI. Available at: [Link]

-

Aryan, R., et al. (2025). Sustainability & Circularity NOW. Source Document. Available at: [Link]

-

Al-Omran, F., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

-

Perinbaraj, S. (2022). Unit 4 Pyrazole. SlideShare. Available at: [Link]

-

Annes, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

-

ChemHelp ASAP (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

-

Unknown Author (n.d.). Pyrazole. Source Document. Available at: [Link]

- Lauk, U., et al. (2011). Process for the purification of pyrazoles. Google Patents.

-

J&K Scientific LLC (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]

-

Offer, J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. Available at: [Link]

-

Gupta, A. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

Name-Reaction.com (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. acs.figshare.com [acs.figshare.com]

- 7. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. d-nb.info [d-nb.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. youtube.com [youtube.com]

- 17. jk-sci.com [jk-sci.com]

- 18. name-reaction.com [name-reaction.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

separation of regioisomers in pyrazole derivative synthesis

Technical Support Center: Separation of Regioisomers in Pyrazole Derivative Synthesis

Ticket #: PYR-ISO-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Regioisomer Separation & Identification

Executive Summary

The synthesis of N-substituted pyrazoles, particularly through the condensation of hydrazines with 1,3-diketones or N-alkylation of unsubstituted pyrazoles, frequently yields a mixture of 1,3- and 1,5-regioisomers (or N1/N2 isomers).[1] These isomers often exhibit identical mass spectra and similar retention factors (

Module 1: Structural Identification (Diagnostics)

Q1: My LC-MS shows a single peak, but the NMR looks "messy." How do I confirm I have regioisomers and not impurities?

A: Regioisomers often co-elute in standard LC-MS gradients due to identical molecular weights and similar lipophilicity. You must rely on NMR spectroscopy for definitive structural assignment.[2]

Diagnostic Protocol:

-

1H NMR Integration: Check the ratio of the pyrazole ring proton (typically C4-H). If you see two distinct singlets in the aromatic region (approx. 6.0–7.0 ppm) with a non-integer integration ratio (e.g., 1:0.6), you likely have a mixture.

-

NOE (Nuclear Overhauser Effect): This is the gold standard for assignment.

-

1,5-Isomer: Strong NOE correlation between the N-substituent (e.g., N-Methyl) and the substituent at C5 (e.g., Phenyl).

-

1,3-Isomer: No NOE between the N-substituent and the C3 substituent (too far apart).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling (

) between the N-substituent protons and the pyrazole ring carbons.[3]

Table 1: NMR Diagnostic Markers for N-Methyl Pyrazoles

| Feature | 1,3-Isomer (Less Sterically Crowded) | 1,5-Isomer (Sterically Crowded) |

| N-Me Shift ( | Typically 3.8 – 4.0 ppm | Typically 3.6 – 3.8 ppm (Shielded by C5-aryl) |

| NOESY Signal | N-Me | N-Me |

| C5 Carbon Shift ( | Lower field (Deshielded) | Higher field (Shielded) |

| Elution Order (Silica) | Usually elutes second (More polar) | Usually elutes first (Less polar) |

Expert Insight: The 1,5-isomer is often less polar because the N-substituent and C5-substituent twist out of planarity, masking the polar nitrogen lone pairs, whereas the 1,3-isomer remains planar and binds more tightly to silica.

Module 2: Chromatographic Separation (Purification)

Q2: My isomers are co-eluting on silica gel (Flash Chromatography). How can I improve resolution?

A: Standard Hexane/Ethyl Acetate gradients are often insufficient for pyrazoles due to peak tailing caused by the basicity of the pyrazole nitrogens interacting with acidic silanols.

Troubleshooting Steps:

-

Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase. This blocks the acidic silanol sites on the silica, sharpening the peaks and often separating closely eluting isomers.

-

Caution: Flush the column well after use; TEA can degrade silica over time.

-

-

Solvent System Switch: Switch from Hexane/EtOAc to DCM/MeOH (98:2 to 95:5) or Toluene/Acetone . Toluene often provides better selectivity for aromatic isomers due to

interactions. -

Stationary Phase: If silica fails, use C18 (Reverse Phase) .

-

Condition: Water/Acetonitrile with 0.1% Formic Acid . The acid ensures the pyrazoles are protonated (or at least suppresses ionization of residual silanols), improving peak shape.

-

Q3: I have poor solubility in the mobile phase. How do I load the column?

A: Dry Loading is mandatory for pyrazoles.

-

Dissolve the crude mixture in a minimum amount of DCM or MeOH.

-

Add silica gel (ratio 1:5 crude:silica).

-

Evaporate to dryness on a rotovap until you have a free-flowing powder.

-

Load this powder on top of the packed column.[4]

-

Why? Liquid loading with strong solvents (like MeOH) causes "band broadening" at the start, ruining the separation of close isomers.

-

Module 3: Synthesis Optimization (Prevention)

Q4: Can I bias the reaction to favor one isomer so I don't have to separate them?

A: Yes. The regioselectivity is governed by steric and electronic factors.

Optimization Strategies:

-

Solvent Choice:

-

Protic Solvents (EtOH): Often yield 1:1 mixtures.

-

Fluorinated Alcohols (TFE, HFIP): These solvents are strong Hydrogen Bond Donors (HBD). They can activate the carbonyl of the 1,3-diketone or stabilize specific transition states, significantly improving regioselectivity (often favoring the 1,3-isomer).

-

-

Steric Bulk:

-

If using a hydrazine with a bulky group (e.g., t-Butyl hydrazine), the reaction will strongly favor the 1,3-isomer (where the bulky N-group is far from the C5 substituent).

-

-

pH Control:

-

Acidic Conditions: Favor attack at the most electron-rich carbonyl.

-

Basic Conditions: Favor attack at the least hindered carbonyl.

-

Module 4: Non-Chromatographic Separation

Q5: I need to scale up to 50g. Chromatography is too expensive. Are there alternatives?

A: Selective Crystallization via salt formation is a robust method for scale-up.

Protocol: HCl Salt Formation

-

Dissolve the mixture in Diethyl Ether or Ethyl Acetate .

-

Add 4N HCl in Dioxane dropwise.

-

The pyrazole isomers will form hydrochloride salts. Often, one isomer crystallizes out preferentially due to differences in lattice energy.

-

Filter the solid. Analyze the mother liquor and the solid by NMR (in DMSO-d6 or D2O).

-

If enriched, recrystallize the solid from Ethanol/Isopropanol .

-

Free Basing: Dissolve the pure salt in water, neutralize with saturated NaHCO3, and extract with EtOAc to recover the pure isomer.

Visual Technical Guides

Diagram 1: Decision Matrix for Isomer Separation

Caption: Decision tree for selecting the optimal purification strategy based on scale and separation behavior.

Diagram 2: NMR Identification Logic

Caption: Logic flow for distinguishing 1,3- vs 1,5-pyrazole regioisomers using NOESY NMR correlations.

References

-

Luque, C., et al. (2011).[5] "Preparation, separation and characterisation of two regioisomers of a 1,3,5-substituted pyrazole derived ligand." Inorganica Chimica Acta.

-

Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.

-

BenchChem Technical Support. (2025). "Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers."

-

Oxford Instruments. (2024). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

-

Biotage. (2023). "How does an acid pH affect reversed-phase chromatography separations?"

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

Technical Support Center: Ruxolitinib Intermediate Purification

Overview

Welcome to the Ruxolitinib Process Optimization Hub. This guide addresses the critical purification challenges associated with the synthesis of Ruxolitinib (Jakafi®), specifically focusing on the control of chiral purity, palladium residues, and deprotection by-products.

Our approach moves beyond standard operating procedures (SOPs) to the mechanistic causality of impurity formation. We focus on the three critical control points (CCPs) in the convergent synthesis route:

-

CCP-1: Enantiomeric resolution of the cyclopentyl pyrazole intermediate.

-

CCP-2: Palladium scavenging post-Suzuki coupling.

-

CCP-3: SEM-deprotection and final phosphate salt crystallization.

Module 1: The Chiral Challenge (Intermediate Z2)

Target Molecule: (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.5%[1]

The Science of the Problem

The chiral center at the cyclopentyl attachment is established early. While asymmetric Michael additions are possible, industrial scalability often relies on the resolution of the racemic intermediate using chiral acids. The primary failure mode here is "eutectic entrapment," where the impurity (S-isomer) co-crystallizes with the target (R-isomer) if the cooling ramp is too aggressive.

Troubleshooting Guide

Q: My enantiomeric excess (ee) is stalled at 94-96% after the first crystallization with (+)-2,3-Dibenzoyl-D-tartaric acid (D-DBTA). Recrystallization isn't improving it. Why?

A: This is likely a solvent-mediated polymorphic issue.

-

The Cause: The D-DBTA salt of Ruxolitinib intermediate can exist in multiple solvates. If you are using pure methanol or ethanol, the solubility differential between the diastereomers may be insufficient at high concentrations.

-

The Fix: Switch to a ternary solvent system.

-

Protocol: Reslurry the salt in a mixture of Isopropanol (IPA) / Water / Acetone (8:1:1) .

-

Mechanism: Water disrupts the hydrogen bonding network of the "wrong" diastereomer (S-isomer salt), keeping it in the mother liquor, while the acetone acts as an anti-solvent for the R-isomer salt.

-

Validation: Heat to 65°C (dissolution), cool slowly to 50°C (seed point), then ramp to 20°C over 4 hours. This kinetic control prevents the entrapment of the S-isomer.

-

Q: I am seeing variable yields (30-45%) during the salt breaking step (releasing the free base).

A: You are likely facing pH hysteresis.

-

The Cause: If you neutralize the tartrate salt too quickly with strong base (NaOH), you generate local "hotspots" of high pH (>12). This causes the nitrile group to hydrolyze to the amide impurity (Ruxolitinib Amide), which is an oil and complicates phase separation.

-

The Fix: Use a buffered release.

-

Use Ammonium Hydroxide (25%) or Sodium Carbonate instead of NaOH.